
Wilforlide A acetate
Overview
Description
Wilforlide A acetate (CAS: 84104-80-3) is an acetylated triterpenoid derived from Tripterygium wilfordii (TWHF) and related species. Its molecular formula is C₃₂H₄₈O₄, with a molecular weight of 496.72 g/mol . Structurally, it is the acetylated derivative of Wilforlide A (C₃₀H₄₆O₃), enhancing its lipophilicity and stability . It is primarily used as a quality control standard for Tripterygium glycosides, a class of traditional Chinese medicines (TCMs) prescribed for autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) .
Pharmacologically, this compound exhibits anti-inflammatory and immunosuppressive activities by inhibiting pro-inflammatory cytokines (e.g., MCP1, GM-CSF) and blocking TLR4/NF-κB signaling in synovial cells . However, its oral bioavailability is extremely low (<0.1 mg/g in TWHF extracts), and its clinical relevance as a bioactive compound remains debated .
Preparation Methods
Property | Value |
---|---|
Molecular Formula | C₃₂H₄₈O₄ |
Molecular Weight | 496.72 g/mol |
CAS Number | 84104-80-3 |
Solubility (DMSO) | ≥10 mM |
Storage Conditions | -20°C (powder), -80°C (solution) |
Extraction and Isolation Methods
Solvent-Based Extraction
The most common method involves sequential extraction using polar and nonpolar solvents. A patented protocol details the use of a ternary solvent system (n-hexane/ethyl acetate/ethanol/water, 3:2:3:2 v/v) for initial extraction. Crude plant material is ultrasonicated in ethyl acetate to solubilize triterpenoids, followed by filtration and evaporation to obtain a residue enriched in Wilforlide A acetate . This approach yields approximately 0.2–0.5% (w/w) of the target compound from dried Tripterygium wilfordii roots.
Countercurrent Chromatography (CCC)
CCC has emerged as a high-efficiency technique for isolating this compound. The stationary phase consists of the upper layer of the n-hexane/ethyl acetate/ethanol/water system, while the lower phase serves as the mobile phase . After loading the crude extract, the mobile phase elutes impurities, with this compound collected between 137–170 minutes under a flow rate of 2 mL/min . This method achieves >90% purity in a single run, reducing the need for repeated column chromatography.
Purification Strategies
Crystallization
Following CCC, the eluted fraction is concentrated and subjected to crystallization using acetonitrile or ethanol. Slow evaporation at 4°C produces needle-like crystals, which are filtered and washed with cold solvent to remove residual impurities . Crystallization improves purity to >95%, though yields may drop by 10–15% due to solubility limitations.
Preparative High-Performance Liquid Chromatography (HPLC)
For laboratory-scale purification, preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) resolves this compound from co-eluting terpenoids. Retention times typically range from 12–14 minutes, with UV detection at 210 nm . This method is less scalable than CCC but offers superior resolution for analytical validation.
Synthetic Approaches
Currently, no commercial synthetic routes for this compound are reported. Its structural complexity, including multiple stereocenters and an acetylated side chain, makes total synthesis economically unfeasible . Semi-synthetic approaches starting from wilforlide A (the parent alcohol) have been explored, involving acetylation with acetic anhydride in pyridine. However, these methods face challenges in regioselectivity and require extensive purification .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at m/z 497.3578 [M+H]⁺, consistent with the molecular formula C₃₂H₄₈O₄ . Fragmentation patterns reveal characteristic losses of acetyl (-60 Da) and hydroxyl groups (-17 Da), aiding structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed structural insights:
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¹H NMR (400 MHz, CDCl₃): δ 5.28 (1H, t, J=6.8 Hz, H-15), δ 2.06 (3H, s, acetyl methyl) .
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (acetyl carbonyl), 79.8 (C-3), 55.6 (C-5) .
Challenges and Optimization
Stability Considerations
This compound degrades rapidly in aqueous solutions, necessitating storage at -80°C in anhydrous DMSO or ethanol . Thermal decomposition occurs above 40°C, limiting processing temperatures during extraction.
Yield Improvement
Optimizing solvent ratios (e.g., increasing ethyl acetate content to 40%) enhances extraction efficiency by 20% . Pre-treatment of plant material with cellulase enzymes also improves cell wall lysis, releasing additional triterpenoids.
Chemical Reactions Analysis
Types of Reactions
Wilforlide A acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Anti-inflammatory and Immunosuppressive Effects
Wilforlide A acetate has been extensively studied for its anti-inflammatory properties, particularly in the context of autoimmune diseases. It inhibits the secretion of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 and granulocyte-macrophage colony-stimulating factor in synovial cells, which are crucial in conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) .
Anticancer Activity
Recent studies have highlighted the potential of this compound as a chemosensitizing agent in cancer therapy. In particular, it has shown efficacy in enhancing the sensitivity of drug-resistant prostate cancer cells to docetaxel.
Case Study: Prostate Cancer
- Study Overview : A study investigated the effects of this compound on prostate cancer cell lines PC3 and DU145. The combination treatment with docetaxel resulted in a significant reduction in tumor growth compared to monotherapy .
Treatment Group | Tumor Growth Inhibition (%) |
---|---|
Docetaxel alone | Minimal |
Wilforlide A + Docetaxel | Significant (p < 0.05) |
- Mechanism : The compound inhibited P-glycoprotein efflux transporters, which are often responsible for drug resistance, thereby enhancing the cytotoxic effects of docetaxel .
Clinical Applications
This compound has been utilized in various clinical settings, particularly for treating autoimmune disorders and cancer.
Rheumatic Diseases
This compound has been incorporated into treatment regimens for rheumatic diseases due to its immunomodulatory effects. Clinical trials have demonstrated its efficacy in reducing disease severity and improving joint function in RA patients .
Cancer Therapy
The compound's role as a chemosensitizer is particularly promising for patients with metastatic castrate-resistant prostate cancer. Ongoing research aims to further elucidate its potential as a standalone or adjunct therapy in oncology .
Summary of Clinical Trials Involving this compound
Mechanism of Action
Wilforlide A acetate exerts its effects by inhibiting the secretion of pro-inflammatory cytokines and downregulating the expression of certain genes involved in drug resistance. It targets molecular pathways such as the P-glycoprotein efflux transporter and cyclin E2 splice variant 1 mRNA, which are known mechanisms of resistance in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Wilforlide A acetate with structurally or functionally related compounds isolated from Tripterygium species and other plants:
Pharmacological and Toxicological Profiles
This compound vs. Wilforlide A
- Structural Difference : Acetylation at the C-3 position enhances stability but reduces solubility compared to Wilforlide A .
- Activity : Both compounds share anti-inflammatory mechanisms, but this compound’s low bioavailability limits its therapeutic utility .
- Quality Control : Wilforlide A is the primary index compound due to its natural abundance, while the acetate form is synthetically derived for standardization .
This compound vs. Celastrol and Triptolide
- Potency : Celastrol and triptolide demonstrate 10–100-fold higher anti-inflammatory and cytotoxic activity but carry significant toxicity risks (e.g., hepatotoxicity, reproductive harm) .
- Clinical Use : Triptolide is a key therapeutic agent in RA but requires strict dosing control. Celastrol’s high bioavailability (predicted 0.85) makes it a candidate for quality monitoring, unlike this compound .
Role in Plant Biochemistry
- Biosynthetic Pathway: this compound is derived from oleanolic acid, a common triterpene scaffold in Tripterygium. Its biosynthesis involves cytochrome P450-mediated oxidation and acetyltransferase activity .
- Co-occurring Compounds : In TWHF extracts, it coexists with sesquiterpenes (e.g., dihydroagarofurans), diterpenes (e.g., triptolide), and other triterpenes (e.g., pristimerin), which collectively contribute to the plant’s pharmacological profile .
Critical Evaluation of Quality Control Relevance
While this compound is mandated in TCM standards, recent studies argue against its use due to:
Low Bioactivity : Negligible anti-inflammatory effects in vitro compared to celastrol or triptolide .
Poor Correlation with Efficacy: No established link between its concentration and clinical outcomes .
Alternative Markers: Celastrol, demethylzeylasteral, and triptoquinone B are proposed as more relevant indicators due to their potency and toxicity profiles .
Biological Activity
Wilforlide A acetate is a triterpenoid compound derived from the plant Tripterygium wilfordii Hook.f., which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is one of several bioactive components isolated from Tripterygium wilfordii, a traditional Chinese medicinal herb. The compound has been studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects.
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Chemosensitization :
Wilforlide A has been shown to enhance the efficacy of chemotherapeutic agents like docetaxel in resistant prostate cancer cell lines (PC3 and DU145). It achieves this by inhibiting P-glycoprotein (P-gp), a protein that contributes to drug resistance by pumping out chemotherapy drugs from cancer cells. In studies, the combination of Wilforlide A with docetaxel significantly reduced tumor growth in xenograft mouse models compared to monotherapy with either agent alone . -
Anti-inflammatory Effects :
Research indicates that Wilforlide A inhibits the secretion of pro-inflammatory cytokines such as MCP-1 and GM-CSF in synovial cells. This action is mediated through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in inflammatory responses . -
Regulation of Gene Expression :
The compound has been reported to downregulate cyclin E2 splice variant 1 mRNA, which is involved in cell cycle regulation and proliferation, further contributing to its anti-cancer properties .
Table 1: Summary of Key Studies on this compound
Clinical Implications
This compound has shown promise not only in enhancing the effectiveness of existing cancer therapies but also in treating various autoimmune disorders. Its ability to modulate immune responses and reduce inflammation positions it as a candidate for further clinical exploration.
Case Study: Prostate Cancer Treatment
In a study involving drug-resistant prostate cancer cell lines, Wilforlide A was administered alongside docetaxel. Results indicated a significant reduction in IC50 values for resistant cell lines when treated with both agents compared to docetaxel alone. This suggests that Wilforlide A can effectively restore sensitivity to chemotherapy in resistant cancers .
Safety Profile and Pharmacokinetics
The safety profile of this compound has been evaluated through various studies, indicating that it does not enhance cytotoxicity in normal prostate cells while effectively sensitizing resistant cancer cells . Furthermore, pharmacokinetic studies have highlighted its stability and bioavailability, making it a suitable candidate for therapeutic applications .
Q & A
Q. Basic: What are the key structural characteristics and analytical methods for confirming the identity of Wilforlide A acetate?
Methodological Answer:
this compound (CAS 84104-80-3) is a triterpenoid derivative with the molecular formula C32H48O4 and a molecular weight of 496.72 g/mol . Structural confirmation requires a combination of spectroscopic techniques:
- 1D/2D NMR : To resolve planar structures and assign stereochemistry, particularly for oleanane-type triterpenoid skeletons.
- UHPLC-HRMS2 : For high-resolution mass spectral data, including fragmentation patterns aligned with theoretical databases (e.g., GNPS platform) .
- Chromatographic purity : RP-UPLC-PDA methods using C18 columns (e.g., Acquity UPLC BEH C18) with acetonitrile/0.1% formic acid gradients can achieve baseline separation from related compounds like triptolide or celastrol .
Q. Basic: What standard pharmacological models are used to assess the anti-inflammatory activity of this compound?
Methodological Answer:
Key in vivo and in vitro models include:
- Dorsal air pouch model : Quantifies inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in murine models .
- Collagen-induced arthritis (CIA) : Evaluates reduction in synovial inflammation and bone erosion in mice, with clinical scoring of joint swelling and histopathological analysis .
- LPS/IFN-γ-stimulated macrophages : Measures suppression of M1 polarization markers (e.g., iNOS) and pro-inflammatory cytokines (MCP-1, GM-CSF) in THP-1 cells .
Q. Basic: How is this compound quantified in plant extracts, and what chromatographic methods are recommended?
Methodological Answer:
A validated RP-UPLC-PDA method is widely used:
- Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).
- Mobile phase : Acetonitrile and 0.1% formic acid gradient (flow rate: 0.4 mL/min).
- Detection : PDA at 210–280 nm for triterpenoids.
This method achieves linearity (r ≥ 0.9992) and recovery rates of 99.2–103.1% for this compound in Tripterygium wilfordii extracts .
Q. Advanced: What experimental strategies are employed to investigate the synergistic effects of this compound with chemotherapeutic agents like docetaxel?
Methodological Answer:
To study chemosensitization in drug-resistant cancers:
- IC50 Shift Assays : Co-treatment of this compound (e.g., 10–50 μM) with docetaxel in prostate cancer cell lines (PC3, DU145) to measure reductions in docetaxel IC50 .
- In Vivo SCID Mouse Models : Subcutaneous xenografts treated with this compound (e.g., 10 mg/kg) + docetaxel (5 mg/kg) to assess tumor growth inhibition via caliper measurements and histopathology .
- Mechanistic Profiling : RNA-seq or phosphoproteomics to identify pathways like apoptosis (e.g., Bcl-2/Bax ratio) or drug efflux pump regulation (e.g., P-gp expression) .
Q. Advanced: How do researchers validate the mechanism of action of this compound in modulating TLR4/NF-κB signaling in autoimmune models?
Methodological Answer:
- TLR4 Inhibition Assays : Co-treatment with TAK242 (TLR4 inhibitor) in LPS/IFN-γ-stimulated macrophages to compare suppression of NF-κB activation (e.g., p65 nuclear translocation) and cytokine release (ELISA for IL-6, TNF-α) .
- Western Blotting : Quantify IκBα degradation and phosphorylated IKKβ to confirm NF-κB pathway blockade .
- Genetic Knockdown : siRNA-mediated TLR4 silencing in THP-1 cells to isolate this compound’s target specificity .
Q. Advanced: What approaches are used to resolve contradictions in reported bioactivity data of this compound across different cell lines?
Methodological Answer:
- Dose-Response Curves : Establish compound solubility limits (e.g., in DMSO) and cytotoxicity thresholds (via MTT assays) to avoid false negatives/positives .
- Cell Line Authentication : STR profiling to confirm genetic stability and avoid cross-contamination artifacts .
- Metabolic Profiling : LC-MS-based metabolomics to identify cell-specific uptake or efflux differences (e.g., ABC transporter expression) .
Properties
IUPAC Name |
[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCIDCRXAOGCM-KXWOPETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140744 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-80-3 | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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